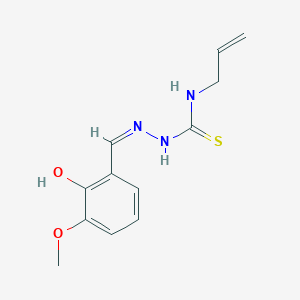![molecular formula C11H11Cl2N3S B7734873 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734873.png)
1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a dichlorophenyl moiety
Vorbereitungsmethoden
The synthesis of 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 3,4-dichlorobenzaldehyde with allylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:
1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea: This compound has similar structural features but with methoxy groups instead of chlorine atoms, which may result in different chemical and biological properties.
1-[(Z)-(3,4-difluorophenyl)methylideneamino]-3-prop-2-enylthiourea: The presence of fluorine atoms instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-2-5-14-11(17)16-15-7-8-3-4-9(12)10(13)6-8/h2-4,6-7H,1,5H2,(H2,14,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOTOMHLYIXQN-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734807.png)
![4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B7734814.png)
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B7734820.png)
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid](/img/structure/B7734825.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734833.png)

![1-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734841.png)
![1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734843.png)
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![(2E)-2-[4-(propan-2-yl)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B7734863.png)
![1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734868.png)
![1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734874.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
